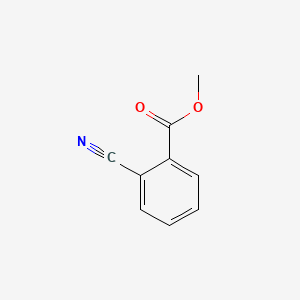

Methyl 2-cyanobenzoate

Description

Overview of Methyl 2-cyanobenzoate as a Synthetic Intermediate

This compound is primarily utilized in organic chemistry as a versatile synthetic intermediate. Its structure, featuring two distinct and reactive functional groups, allows for a wide range of chemical transformations. Chemists employ it as a starting material or a key building block in multi-step syntheses to construct more complex molecular architectures.

The presence of both the cyano (-C≡N) and methyl ester (-COOCH₃) groups on an aromatic ring provides multiple reaction sites. This bifunctionality makes it a valuable precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. cymitquimica.com For instance, the compound can undergo nitration, where a nitro group is added to the benzene (B151609) ring, to produce compounds like methyl 2-cyano-4-nitrobenzoate. This derivative can then be used in further synthetic steps. The reactivity of the cyano and ester groups allows for their conversion into other functional groups such as carboxylic acids, amides, and amines, further expanding the compound's synthetic utility. fiveable.melibretexts.org

Historical Context of Benzonitrile (B105546) and Benzoate (B1203000) Derivatives in Organic Synthesis

The significance of this compound is rooted in the long history of its parent chemical families: benzonitriles and benzoates.

Benzonitrile , the simplest aromatic nitrile, was first reported in 1844 by Hermann Fehling. He synthesized it through the thermal dehydration of ammonium (B1175870) benzoate and, in doing so, established the nomenclature for the entire class of nitrile compounds. wikipedia.org Throughout the 19th and 20th centuries, research into benzonitrile and its derivatives expanded significantly, revealing their utility as solvents and precursors for dyes, resins, and pharmaceuticals. wikipedia.org The development of synthetic methods like the Rosenmund-von Braun reaction provided more efficient ways to produce these compounds, solidifying their role in organic synthesis. wikipedia.org

Benzoate derivatives , salts and esters of benzoic acid, have an even longer history. Benzoic acid itself was described as early as the 16th century, found naturally in sources like gum benzoin. britannica.com Its industrial synthesis began around 1860 from coal tar derivatives and later evolved to more efficient methods like the oxidation of toluene (B28343). britannica.comwikipedia.org Benzoates became crucial as food preservatives and as precursors for a vast array of other organic substances, including dyes, plastics, and insect repellents. britannica.comwikipedia.org The esterification of benzoic acid to form benzoate esters like methyl benzoate became a fundamental reaction in organic chemistry, valued for creating compounds with applications ranging from flavorings to industrial solvents. reagent.co.uk

Significance of the Cyano and Ester Functional Groups in Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay of its cyano and ester functional groups.

The cyano group (-C≡N) is a highly polar functional group due to the triple bond and the difference in electronegativity between carbon and nitrogen. numberanalytics.com This polarity makes the carbon atom electrophilic and susceptible to attack by nucleophiles. fiveable.me This reactivity is fundamental to many synthetic transformations. The cyano group can be hydrolyzed to form a carboxylic acid or an amide, or it can be reduced to form a primary amine. numberanalytics.combritannica.com This versatility allows chemists to use the cyano group as a precursor to other important functionalities. Furthermore, the introduction of a cyano group is a common strategy in medicinal chemistry to improve a molecule's metabolic stability or binding affinity to biological targets. fiveable.menih.gov

The ester functional group (-COOR'), in this case a methyl ester, is characterized by a carbonyl carbon double-bonded to one oxygen and single-bonded to another. chemistrytalk.org While less reactive than acid chlorides, the carbonyl carbon is electrophilic and can be attacked by nucleophiles. pressbooks.pub Esters can undergo hydrolysis to revert to a carboxylic acid and an alcohol, a reaction that can be catalyzed by either acid or base. libretexts.org They can also react with other nucleophiles, such as amines to form amides or Grignard reagents to form tertiary alcohols. libretexts.org The relative stability of the ester group makes it a useful feature in many synthetic pathways, often acting as a protecting group or a stable precursor that can be converted to a more reactive carboxylic acid when needed. libretexts.orgpressbooks.pub

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMPDACRJWTXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342511 | |

| Record name | Methyl 2-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6587-24-2 | |

| Record name | Benzoic acid, 2-cyano-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6587-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-cyanobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Cyanobenzoate and Its Derivatives

Esterification Reactions

Direct Esterification of 2-Cyanobenzoic Acid with Methanol (B129727)

The most direct and common method for the synthesis of methyl 2-cyanobenzoate is the Fischer esterification of 2-cyanobenzoic acid with methanol. This acid-catalyzed equilibrium reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers and the elimination of a water molecule, the ester is formed. nih.gov

Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). google.comsathyabama.ac.in To drive the equilibrium towards the product side and achieve high yields, an excess of methanol is typically used, which can also serve as the reaction solvent. sathyabama.ac.in The reaction is generally carried out at reflux temperature for several hours. google.com

Reaction Scheme:

2-Cyanobenzoic Acid + Methanol --(H⁺)--> this compound + Water

Typical Reaction Conditions:

| Parameter | Value | Reference |

| Reactants | 2-Cyanobenzoic Acid, Methanol | google.com |

| Catalyst | p-Toluenesulfonic acid or Sulfuric acid | google.comsathyabama.ac.in |

| Molar Ratio (Acid:Alcohol) | 1:1.4 - 1:1.6 (or methanol as solvent) | google.com |

| Temperature | 95-105 °C | google.com |

| Reaction Time | 2-3 hours | google.com |

Synthesis from Phthalic Acid Monoamide and Methanol

An indirect route to this compound starting from phthalic acid monoamide (phthalamic acid) involves a Hofmann rearrangement followed by esterification. The Hofmann rearrangement of a primary amide, in the presence of a halogen (like bromine) and a strong base (like sodium hydroxide), results in the formation of a primary amine with one less carbon atom. wikipedia.orgchemistrysteps.com In this case, phthalamic acid would be converted to 2-aminobenzoic acid (anthranilic acid). quora.com

The resulting anthranilic acid can then be converted to this compound through a Sandmeyer reaction. This involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. texiumchem.comchegg.comchegg.com Subsequent treatment with a cyanide salt, such as cuprous cyanide, would introduce the cyano group. The final step would be the esterification of the carboxylic acid group with methanol as described in section 2.1.1.

Alternatively, the intermediate isocyanate formed during the Hofmann rearrangement can be trapped with methanol to form a methyl carbamate. wikipedia.org However, the direct conversion of the amide in phthalamic acid to the ester and the carboxylic acid to a cyano group in one pot with methanol is not a standard reported procedure.

Cyanation of Methyl Benzoate (B1203000) Derivatives

This compound can be synthesized from a pre-existing methyl benzoate derivative, typically a halogenated one. The cyano group can be introduced via a nucleophilic substitution reaction, where a halide (commonly bromo or chloro) at the ortho position is displaced by a cyanide ion. nih.govsigmaaldrich.com This reaction is often facilitated by a copper(I) cyanide (Rosenmund-von Braun reaction) or a palladium catalyst.

For instance, methyl 2-bromobenzoate (B1222928) can be reacted with copper(I) cyanide in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures to yield this compound.

Reaction Scheme:

Methyl 2-bromobenzoate + CuCN --(heat)--> this compound + CuBr

Key Parameters for Cyanation:

| Parameter | Description |

| Substrate | Methyl 2-bromobenzoate or Methyl 2-chlorobenzoate |

| Cyanating Agent | Copper(I) cyanide, Sodium cyanide, or Potassium cyanide |

| Catalyst | Palladium complexes (for some variations) |

| Solvent | DMF, NMP, DMSO |

| Temperature | Typically > 150 °C |

Formation from Halogenated Benzoic Acids

Reactions of Bromobenzoic Acids with Arylacetonitriles in the Presence of Lithium Diisopropylamide (LDA)

A method for the preparation of 2-cyanobenzoic acids from bromobenzoic acids involves their reaction with arylacetonitriles in the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This reaction proceeds through a benzyne (B1209423) intermediate. The LDA deprotonates the carboxylic acid and also facilitates the elimination of HBr to form the benzyne. The arylacetonitrile carbanion then adds to the benzyne, and subsequent protonation yields the 2-cyanobenzoic acid derivative. The resulting 2-cyanobenzoic acid would then need to be esterified with methanol, as described in section 2.1.1, to obtain this compound.

Preparation of Halogenated this compound Derivatives (e.g., Methyl 4-bromo-2-cyanobenzoate, Methyl 4-chloro-2-cyanobenzoate)

The synthesis of halogenated this compound derivatives often involves a multi-step process starting from a substituted anthranilic acid. For example, the synthesis of methyl 4-bromo-2-cyanobenzoate can be envisioned starting from 2-amino-4-bromobenzoic acid.

The synthetic sequence would be as follows:

Esterification: The 2-amino-4-bromobenzoic acid is first esterified with methanol in the presence of an acid catalyst to produce methyl 2-amino-4-bromobenzoate.

Diazotization: The amino group of methyl 2-amino-4-bromobenzoate is then converted to a diazonium salt using sodium nitrite in the presence of a strong acid at low temperatures (0-5 °C).

Sandmeyer Reaction: The diazonium salt is then reacted with a cyanide source, such as copper(I) cyanide, to introduce the cyano group at the 2-position, yielding methyl 4-bromo-2-cyanobenzoate. google.com

A similar strategy can be employed for the synthesis of methyl 4-chloro-2-cyanobenzoate, starting from 2-amino-4-chlorobenzoic acid.

Illustrative Synthesis of Methyl 4-bromo-2-cyano-5-fluorobenzoate: google.com

A patented method describes a similar transformation for a fluorinated analogue. google.com

| Step | Reactants | Reagents | Product |

| 1 | 2-amino-4-bromo-5-fluorobenzoic acid methyl ester | Acid, Sodium nitrite, Iodide | 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester |

| 2 | 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester | Cyanide | 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester |

This illustrates the general applicability of the Sandmeyer reaction in synthesizing halogenated 2-cyanobenzoate derivatives.

Advanced and Catalytic Synthetic Routes

Copper-Catalyzed Cyanoamidation and Cyanoesterification Reactions

Copper-catalyzed reactions are pivotal in modern organic synthesis for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. While direct cyanoamidation and cyanoesterification of a methyl benzoate backbone are specific, a more common and highly relevant copper-catalyzed approach to obtaining the this compound structure is through the cyanation of a pre-existing aryl halide. The Rosenmund-von Braun reaction, a classic example, has been significantly improved by the use of catalytic copper systems.

An efficient copper-catalyzed domino halogen exchange-cyanation of aryl bromides has been developed, which is a significant improvement over traditional methods that often require stoichiometric amounts of copper(I) cyanide and harsh reaction conditions. organic-chemistry.orgnih.gov This modern approach utilizes a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand and a cyanide source like sodium cyanide (NaCN). organic-chemistry.orgnih.gov For instance, the conversion of methyl 2-bromobenzoate to this compound can be achieved with high efficiency. The reaction typically proceeds in a non-polar solvent like toluene (B28343) at elevated temperatures. The addition of an inexpensive ligand, such as N,N'-dimethylethylenediamine, can greatly facilitate the reaction, leading to excellent yields and functional group compatibility. organic-chemistry.orgnih.gov

This methodology avoids the use of polar solvents, which simplifies the isolation and purification of the aromatic nitrile products. organic-chemistry.orgnih.gov The catalytic system is also effective for a wide range of aryl bromides, including those with various functional groups. organic-chemistry.orgnih.gov

| Reactant | Catalyst System | Cyanide Source | Solvent | Temperature | Product | Reference |

| Aryl Bromide | CuI (10 mol%), KI (20 mol%), N,N'-dimethylethylenediamine (1.0 equiv) | NaCN (1.2 equiv) | Toluene | 110 °C | Aromatic Nitrile | organic-chemistry.orgnih.gov |

Lewis Acid Catalyzed Cyclization Reactions (e.g., with 2-amino-5-chlorobenzyl alcohol)

Lewis acid catalysis is a powerful tool for the construction of heterocyclic frameworks. The reaction between a nitrile, such as a derivative of this compound, and an amino alcohol can lead to the formation of valuable heterocyclic structures like oxazolines or benzoxazines. While a specific reaction between this compound and 2-amino-5-chlorobenzyl alcohol is not extensively documented in readily available literature, the general principles of Lewis acid-catalyzed reactions of nitriles with amino alcohols can be applied.

In a typical reaction, a Lewis acid, such as magnesium perchlorate, can catalyze the aminolysis of an epoxide, which is a related reaction involving an amino alcohol precursor. This demonstrates the ability of Lewis acids to activate substrates towards nucleophilic attack by amino alcohols. In the context of nitriles, a Lewis acid would activate the cyano group, making it more electrophilic and susceptible to attack by the hydroxyl or amino group of the amino alcohol. This would be followed by an intramolecular cyclization to form the heterocyclic ring. The synthesis of benzoxazines from nitriles and amino phenols is a known transformation that can be facilitated by various catalysts.

A general representation of such a cyclization would involve the initial coordination of the Lewis acid to the nitrogen atom of the nitrile. This enhances the electrophilicity of the nitrile carbon, which is then attacked by the amino group of the 2-amino-5-chlorobenzyl alcohol. A subsequent intramolecular attack by the hydroxyl group onto the newly formed imine or a related intermediate would lead to the cyclized product, likely a dihydroquinazolinone or a related benzoxazine-type structure, after dehydration. The choice of Lewis acid and reaction conditions would be crucial in determining the reaction's efficiency and selectivity.

Base-Mediated Spirocyclization with 2-Aminobenzamide (B116534)

The reaction of this compound derivatives with 2-aminobenzamide under basic conditions is a key method for the synthesis of quinazolinone scaffolds, which are important in medicinal chemistry. This transformation proceeds through a base-mediated or base-catalyzed tandem cyclization.

A facile protocol for the enantiospecific synthesis of novel (S)-3-substituted imidazo[2,1-b]quinazoline-2-ones has been developed through a tandem reaction of substituted (S)-3-amino-4-aminomethylbenzoates and cyanogen (B1215507) bromide under basic conditions. researchgate.net This process involves an addition reaction to yield a 2-imino tetrahydroquinazoline (B156257) carboxylate intermediate, followed by an in situ intramolecular aminolysis to afford the final tricyclic product in good yields and with high enantiomeric purity. researchgate.net

In a related approach, the synthesis of quinazolinones can be achieved from 2-aminobenzamides and other starting materials in the presence of a base. For example, Feng and Wu developed a metal-free procedure for the oxidative cyclization of 2-fluorobenzaldehyde (B47322) and 2-aminopyridines to access quinazolinones, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a basic organocatalyst. nih.gov These examples highlight the utility of base-mediated reactions in the synthesis of complex heterocyclic systems from readily available starting materials.

| Reactants | Base | Product | Key Features | Reference |

| (S)-3-amino-4-aminomethylbenzoates, Cyanogen Bromide | Basic Conditions | (S)-3-substituted imidazo[2,1-b]quinazoline-2-ones | Enantiospecific, Tandem Cyclization | researchgate.net |

| 2-Fluorobenzaldehyde, 2-Aminopyridines | DABCO | Quinazolinones | Metal-free, Oxidative Cyclization | nih.gov |

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (of related compounds)

Ruthenium complexes are highly effective catalysts for asymmetric transfer hydrogenation (ATH), a process that is widely used for the reduction of ketones and imines to chiral alcohols and amines, respectively. This methodology is particularly valuable in the synthesis of enantiomerically pure compounds. While the direct ATH of the cyano or ester group of this compound is not a typical application, the ATH of related ketones and imines that could be derived from or lead to derivatives of this compound is of significant interest.

Chiral ruthenium(II) complexes, often in combination with a hydrogen donor like isopropanol (B130326) or formic acid, are excellent catalysts for the asymmetric transfer hydrogenation of aromatic ketones. researchgate.netacs.org For instance, complexes derived from chiral ligands such as N-tosylethylenediamine can catalyze the reduction of a variety of aromatic ketones to their corresponding chiral alcohols with high enantioselectivity. researchgate.netacs.org

The reaction mechanism is believed to involve the formation of a ruthenium hydride species, which then transfers a hydride to the carbonyl or imine carbon in a stereoselective manner. The catalyst is regenerated in the presence of the hydrogen donor. This method offers a safer and often more practical alternative to high-pressure hydrogenation using molecular hydrogen.

| Substrate | Catalyst | Hydrogen Donor | Product | Enantiomeric Excess (ee) | Reference |

| Aromatic Ketones | Chiral Ruthenium(II) Complexes | Isopropanol/Formic Acid | Chiral Alcohols | High | researchgate.netacs.orgresearchgate.net |

| α-Phthalimide Ketones | Chiral Ru-TsDPEN Complex | DMF/MeOH | Chiral Amino Alcohols | up to 99% | researchgate.net |

Iron-Supported Zirconium/Titanium Solid Acid Catalysis in Methyl Benzoate Synthesis

Solid acid catalysts have emerged as a greener and more sustainable alternative to traditional liquid acid catalysts for esterification reactions, such as the synthesis of methyl benzoate. Among these, iron-supported zirconium/titanium solid acid catalysts have shown significant promise.

A series of iron-supported zirconium/titanium catalysts have been synthesized and their catalytic activity in the esterification of benzoic acid with methanol to produce methyl benzoate has been studied. mdpi.comresearchgate.net These catalysts are characterized as Lewis solid acids and have been analyzed using techniques such as FTIR, SEM, XRD, and BET. mdpi.comresearchgate.net

Research has shown that the composition of the catalyst plays a crucial role in its activity. A catalyst with an iron/zirconium/titanium molar ratio of 2:1:1 was found to exhibit optimal catalytic effects in the synthesis of methyl benzoate compounds. mdpi.comresearchgate.net The presence of zirconium ions has a significant effect on the catalytic activity, while the addition of iron and titanium ions in appropriate proportions further enhances it. mdpi.comresearchgate.net The increased activity is attributed to an increase in the catalyst's surface area and the number of acid sites upon the addition of iron ions. mdpi.comresearchgate.net

These solid acid catalysts are effective for a range of benzoic acids with different substituents and can be easily separated from the reaction mixture and reused without a significant loss of activity, making them highly suitable for industrial applications. mdpi.comresearchgate.net

| Catalyst Composition (Fe:Zr:Ti) | Substrates | Key Findings | Reference |

| 2:1:1 | Benzoic acid, Methanol | Optimal catalytic activity, enhanced by Fe and Ti ions | mdpi.comresearchgate.net |

| Varied ratios | Substituted benzoic acids, Methanol | Substituent effects on activity observed, catalyst is reusable | mdpi.comresearchgate.net |

| Zr/Ti | Benzoic acid, Methanol | Ti is an effective support for Zr, direct condensation without other acids | researchgate.netmdpi.com |

Alternative Precursors and Mechanisms

This section details specific chemical transformations that, while not directly yielding this compound, involve key precursors and related heterocyclic structures. These methodologies highlight novel reaction pathways and the formation of important byproducts.

Conversion of 2-Cyanobenzaldehyde (B126161) to Azepine Derivatives in the Presence of Methyl Azidoacetate

The reaction between 2-cyanobenzaldehyde and methyl azidoacetate, mediated by a methoxide (B1231860) ion, presents a fascinating case of unexpected cyclization. researchgate.net In a study investigating the reactions of cyanobenzaldehydes with methyl azidoacetate in the presence of sodium methoxide, the ortho isomer (2-cyanobenzaldehyde) demonstrated unique reactivity compared to its para counterpart. researchgate.net

While the reaction with 4-cyanobenzaldehyde (B52832) yields the expected indole (B1671886) derivative through thermolysis of an intermediate azidocinnamate, the treatment of 2-cyanobenzaldehyde under similar conditions leads directly to the formation of a 2(1H)-benzazepine derivative. researchgate.net This unexpected cyclization is significant as azepines are a class of seven-membered nitrogen-containing heterocycles with considerable interest in medicinal chemistry. slideshare.net The formation of the azepine ring is a result of an intramolecular reaction pathway favored by the ortho-positioning of the cyano and aldehyde groups.

The general mechanism for azepine synthesis often involves the insertion of a nitrene into a benzene (B151609) ring, leading to an azanorcaradiene intermediate that rearranges to the more stable azepine. slideshare.net In this specific reaction, the base (sodium methoxide) facilitates the condensation between 2-cyanobenzaldehyde and methyl azidoacetate, followed by an intramolecular cyclization and rearrangement to furnish the benzazepine structure. researchgate.net

Table 1: Reaction of Cyanobenzaldehyde Isomers with Methyl Azidoacetate

| Reactant | Product | Reaction Pathway |

|---|---|---|

| 4-Cyanobenzaldehyde | Indole derivative | Condensation followed by thermolysis researchgate.net |

Formation of 2-Cyanobenzoic Acid as a Byproduct in Methyl Anthranilate Synthesis

Methyl anthranilate is a significant industrial chemical, and its synthesis is well-established. thieme-connect.com One of the industrial methods for its production involves the Hofmann rearrangement of phthalimide (B116566). aidic.itcetjournal.it During the optimization of this process, detailed analysis of the reaction mixture has led to the identification of previously uncharacterized byproducts.

In a study focused on optimizing the synthesis of methyl anthranilate from phthalimide, sodium hypochlorite (B82951), and methanol, Gas Chromatography-Mass Spectrometry (GC-MS) analysis was employed to investigate the composition of the reaction products. thieme-connect.comthieme-connect.com This analysis revealed the presence of 2-cyanobenzoic acid as a byproduct. thieme-connect.com The formation of this nitrile byproduct is attributed to the degradation of an intermediate haloamine under the influence of excess sodium hypochlorite. thieme-connect.com

The optimization of the synthesis process aims to maximize the yield of methyl anthranilate while minimizing the formation of such byproducts. thieme-connect.com The study found that the molar ratio of reactants, particularly sodium hypochlorite, is a critical factor. thieme-connect.com The optimal conditions determined for the semi-batch synthesis process were a reaction temperature of 0.5 °C, a hydrolysis temperature of 70 °C, and a molar ratio of n(phthalimide)/n(sodium hypochlorite)/n(methanol) = 1:2.03:5.87, which resulted in a methyl anthranilate yield of up to 90%. thieme-connect.comthieme-connect.com

Table 2: Optimized Conditions for Methyl Anthranilate Synthesis

| Parameter | Optimal Value |

|---|---|

| Reaction Temperature | 0.5 °C thieme-connect.com |

| Hydrolysis Temperature | 70 °C thieme-connect.com |

| Molar Ratio (Phthalimide:NaClO:Methanol) | 1:2.03:5.87 thieme-connect.com |

| Water Consumption (m(H₂O)/m(phthalimide)) | 7.16:1 thieme-connect.com |

| Resulting Yield of Methyl Anthranilate | 90% thieme-connect.com |

Preparation of 2-Cyanobenzoic Acid from Phthalic Anhydride (B1165640)

While a direct conversion of phthalic anhydride to 2-cyanobenzoic acid is not a standard named reaction, a multi-step synthesis pathway can be devised utilizing well-established organic transformations. Phthalic anhydride serves as a versatile and readily available starting material for a variety of aromatic compounds. wikipedia.orgnih.gov

A plausible synthetic route from phthalic anhydride to 2-cyanobenzoic acid involves the following key steps:

Ammonolysis of Phthalic Anhydride to Phthalimide: Phthalic anhydride reacts with ammonia (B1221849), typically in an aqueous solution or by heating with ammonium (B1175870) carbonate or urea, to produce phthalimide with high yields (95–97%). wikipedia.org This reaction involves the opening of the anhydride ring by ammonia to form a phthalamic acid intermediate, which then dehydrates upon heating to form the imide.

Hofmann Rearrangement of Phthalimide to Anthranilic Acid: Phthalimide undergoes the Hofmann rearrangement in the presence of a strong base (like sodium hydroxide) and sodium hypochlorite to yield anthranilic acid (2-aminobenzoic acid). This reaction is a key step in some industrial syntheses of methyl anthranilate. thieme-connect.com

Sandmeyer Reaction of Anthranilic Acid to 2-Cyanobenzoic Acid: The final step involves the conversion of the amino group of anthranilic acid into a cyano group. This is achieved through the Sandmeyer reaction. The process begins with the diazotization of anthranilic acid using nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures. The resulting diazonium salt is then treated with a solution of a cyanide salt, typically copper(I) cyanide, to replace the diazonium group with a cyano group, yielding 2-cyanobenzoic acid.

This sequence of reactions provides a reliable method for the preparation of 2-cyanobenzoic acid, a key precursor for this compound, starting from the bulk chemical phthalic anhydride.

Applications in Medicinal Chemistry and Pharmaceutical Development

Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

In the pharmaceutical industry, an Active Pharmaceutical Ingredient (API) is the component of a drug that produces its intended health effect. The synthesis of these often complex molecules is a multi-step process that relies on key intermediates—versatile molecules that act as foundational frameworks. Methyl 2-cyanobenzoate is one such key intermediate. Its bifunctional nature, containing both an electrophilic ester and a nitrile group, allows for sequential and controlled reactions to build more elaborate structures. It serves as a starting point for constructing a variety of heterocyclic systems that are central to the mechanism of action of numerous drugs. While not always a direct precursor in the final step, its structural contribution in the early phases of synthesis is critical for establishing the core scaffold of the target therapeutic molecule.

Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. This compound is a valuable precursor for several classes of nitrogen-containing heterocycles.

The quinazolinone scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including potent anticancer effects. nih.gov Synthetic strategies often involve the condensation of an anthranilamide derivative with a suitable carbonyl or cyano-containing compound. This compound can serve as a precursor in such reactions. The resulting quinazolinone derivatives have been extensively studied as anticancer agents, with many exhibiting significant cytotoxicity against various cancer cell lines. nih.gov

Research has demonstrated that substitutions on the quinazolinone ring are critical for pharmacological activity. nih.gov A study on novel quinazoline (B50416) derivatives revealed that several compounds exhibited potent in vitro cytotoxicity against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines. organic-chemistry.org Certain thioether derivatives, in particular, were found to be more potent than the standard reference drug, gefitinib. organic-chemistry.org

| Compound | Target Cell Line | IC₅₀ (μM) | Reference Drug (Gefitinib) IC₅₀ (μM) |

| Derivative 21 | HeLa | 2.81 | 4.3 |

| MDA-MB-231 | 2.15 | 28.3 | |

| Derivative 22 | HeLa | 2.13 | 4.3 |

| MDA-MB-231 | 1.85 | 28.3 | |

| Derivative 23 | HeLa | 2.54 | 4.3 |

| MDA-MB-231 | 2.06 | 28.3 |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from scientific literature detailing the evaluation of quinazoline derivatives. organic-chemistry.org

A notable and direct application of this compound is in the synthesis of novel spiro-isoindolinone dihydroquinazolinones. These complex spirocyclic systems, which feature two rings linked by a single common atom, are of great interest due to their unique three-dimensional structures and potential biological activities. A one-step synthesis has been developed involving the reaction of 2-aminobenzamide (B116534) with this compound in the presence of a base like potassium bis(trimethylsilyl)amide (KHMDS). This base-mediated spirocyclization provides a scalable and atom-economical route to these novel heterocyclic compounds under mild conditions. The proposed mechanism involves the initial attack of the deprotonated 2-aminobenzamide onto the cyano group of this compound, followed by a series of cyclization steps to yield the final spiro product.

The isoindolinone core is another important pharmacophore present in a range of biologically active molecules. The synthesis of 3-substituted isoindolinones can be achieved from precursors like 2-cyanobenzaldehyde (B126161), a compound structurally analogous to this compound. In these reactions, a nucleophilic addition to the aldehyde is followed by an intramolecular cyclization involving the cyano group. This highlights the utility of the 1,2-disubstituted benzene (B151609) ring with cyano and carbonyl-type functionalities as a template for isoindolinone synthesis.

Similarly, this compound is a relevant starting material for the synthesis of phthalazinones, a class of fused nitrogen-containing heterocycles with reported anticonvulsant, cardiotonic, and antitumor activities. The synthesis of the phthalazinone ring system typically requires a dicarbonyl precursor or a carboxylic acid derivative that can react with a hydrazine. The ester and nitrile groups of this compound can be chemically transformed through hydrolysis and reduction into the necessary functional groups to facilitate cyclization with hydrazine, thereby forming the phthalazinone core.

Thiazolidinone Derivatives

Extensive research has been conducted on the synthesis of thiazolidinone derivatives due to their wide range of biological activities. However, based on currently available scientific literature, there are no specific methods detailing the use of this compound as a direct precursor for the synthesis of thiazolidinone derivatives. General synthetic routes to thiazolidinones typically involve the reaction of a compound containing an imine bond with a source of sulfur, such as thioglycolic acid, or the cyclization of thiourea (B124793) derivatives.

Precursor for Agrochemicals

Development of New Pharmaceutical Agents

This compound's structural motifs are found in various pharmaceutically active compounds. The cyano group can be converted into other functional groups, and the ester can be hydrolyzed or aminated, providing pathways to more complex molecules. For instance, derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial activity. nih.gov However, specific examples of new pharmaceutical agents that are directly synthesized from this compound are not prominently featured in available research. The development of novel antibacterial agents, such as certain quinoline-carboxylic acid compounds, involves complex heterocyclic cores where a cyanobenzoate derivative could potentially serve as a starting material, though this is not explicitly documented for this compound itself. google.com

Targeted Synthesis of Biologically Active Molecules

The synthesis of biologically active molecules often relies on versatile building blocks like this compound. The ortho-positioning of the cyano and methyl ester groups can be exploited to construct fused heterocyclic systems, which are common scaffolds in bioactive compounds. For example, the synthesis of nitrogen-containing heterocycles is a major focus in medicinal chemistry due to their diverse biological activities. While general strategies exist for creating such molecules, specific and detailed examples of the targeted synthesis of a particular biologically active molecule starting directly from this compound are not extensively reported. Research on the synthesis of bioactive derivatives of 2-aminobenzothiazole (B30445) highlights the importance of substituted benzene rings in constructing such molecules, but does not directly implicate this compound.

Applications in Materials Science and Polymer Chemistry

Applications in Coatings

There is no specific information in the provided search results detailing the application of methyl 2-cyanobenzoate in the formulation or development of polymer coatings. General literature on polymer coatings does not specifically mention this compound or its derivatives. researchgate.netfu-berlin.de

Development of Photorefractive Materials (related to 4-cyanobenzoic acid)

The development of photorefractive materials is a key area where the structural motifs of cyanobenzoic acid and its esters are relevant. The photorefractive effect is a phenomenon where a material's refractive index changes reversibly upon exposure to light. mdpi.com This property is crucial for applications in dynamic holography and optical signal processing. mdpi.com Organic photorefractive materials are typically composites, and their function relies on a combination of distinct molecular components.

The Photorefractive Process:

The effect arises from a sequence of events initiated by light:

Charge Photo-generation: When the material is illuminated (typically by two interfering laser beams), sensitizer (B1316253) molecules absorb photons, which leads to the generation of mobile charge carriers (electrons or holes). mdpi.com

Charge Transport: These charge carriers then move through the material, a process often facilitated by a charge-transporting polymer matrix. This migration occurs under the influence of an strong external electric field, which helps separate the charge pairs and directs their movement. mdpi.com

Charge Trapping: The mobile charges eventually become immobilized in "traps" in the darker regions of the light pattern. mdpi.com

Refractive Index Modulation: This separation of charges creates an internal electric field, known as the space-charge field. This field, in turn, alters the refractive index of the material through the electro-optic effect, creating a refractive index grating that matches the original light interference pattern.

Role of Cyanobenzoic Acid Derivatives:

While this compound is not explicitly named in the key findings, its isomer, 4-cyanobenzoic acid, and its esters serve as important structural precursors for molecules used in these materials. innospk.comguidechem.com The key features of the cyanobenzoate moiety are its electron-withdrawing cyano group and its aromatic ring system. These features are instrumental in creating molecules with the necessary electronic properties for photorefractivity.

Research on the photochemistry of 4-cyanobenzoic acid esters demonstrates that irradiation can lead to intramolecular electron transfer. researchgate.net This process, where an electron moves from one part of the molecule to another upon excitation by light, is fundamental to the charge-generation step in the photorefractive effect. researchgate.net The mechanism involves the excited state of the molecule, where the increased acidity and basicity of different parts of the molecule facilitate charge separation. researchgate.net This inherent capacity for photo-induced electron transfer makes cyanobenzoate derivatives valuable building blocks for designing the nonlinear optical chromophores or sensitizers required in photorefractive polymer composites.

The table below summarizes the essential components and phenomena involved in organic photorefractive materials, a field to which derivatives of cyanobenzoic acid are relevant.

| Component/Phenomenon | Role in Photorefractive Effect | Relevant Molecular Species Example |

| Charge Photo-generation | Absorption of photons to create mobile charge carriers (electron-hole pairs). mdpi.com | Sensitizers (e.g., 2,4,7-trinitro-9-fluorenone, TNF). mdpi.com |

| Charge Transport | Facilitation of charge carrier movement through the material. mdpi.com | Polymer matrix (e.g., Poly(N-vinylcarbazole), PVK). mdpi.com |

| Charge Trapping | Immobilization of charge carriers to establish a stable space-charge field. mdpi.com | Conformational traps within the polymer matrix. mdpi.com |

| Electro-Optic Effect | The internal space-charge field alters the alignment of nonlinear optical chromophores, modulating the material's refractive index. | Nonlinear Optical (NLO) Chromophores. |

| External Electric Field | Applied field that assists in the initial charge separation and directs charge transport. mdpi.com | N/A |

Advanced Spectroscopic and Computational Investigations

Vibrational Spectroscopy (IR, Raman) Studies and Band Assignment

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of Methyl 2-cyanobenzoate. The vibrational modes of the molecule, which correspond to the stretching and bending of its chemical bonds, can be experimentally observed and assigned to specific functional groups. These experimental findings are often complemented by quantum chemical calculations to provide a more detailed and accurate assignment of the spectral bands. biointerfaceresearch.comnih.gov

Key vibrational modes for this compound include the C≡N stretching of the nitrile group, the C=O stretching of the ester group, C-H stretching of the aromatic ring and the methyl group, and various ring stretching and deformation modes. The nitrile (C≡N) stretching vibration is typically observed in the range of 2200-2240 cm⁻¹ in Raman and IR spectra. uci.edu The carbonyl (C=O) stretching of the ester group gives rise to a strong band, generally in the region of 1710–1745 cm⁻¹. uci.edu Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene (B151609) ring typically occur in the 1450-1600 cm⁻¹ region. rasayanjournal.co.in

Computational studies, particularly those using Density Functional Theory (DFT), allow for the calculation of theoretical vibrational frequencies. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, providing a strong basis for the assignment of experimentally observed bands. ias.ac.in The Total Energy Distribution (TED) analysis is also employed to determine the contribution of different internal coordinates to each vibrational mode, ensuring a precise assignment. biointerfaceresearch.com

Table 1: Selected Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2960 | Methyl C-H | Asymmetric Stretching |

| ~2850 | Methyl C-H | Symmetric Stretching |

| ~2230 | C≡N (Nitrile) | Stretching |

| ~1720 | C=O (Ester) | Stretching |

| ~1600-1450 | Aromatic C=C | Ring Stretching |

| ~1440 | Methyl C-H | Bending |

| ~1290 | C-O (Ester) | Stretching |

| ~1130 | C-C-N | Bending |

| ~850 | Aromatic C-H | Out-of-plane Bending |

Note: The values presented are approximate and based on characteristic group frequencies. Precise values would be determined from experimental spectra and computational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, the protons of the aromatic ring typically appear as a complex multiplet in the downfield region (δ 7.5-8.0 ppm) due to the electron-withdrawing effects of the cyano and ester groups. The methyl protons of the ester group (–OCH₃) are expected to resonate as a sharp singlet in the upfield region, typically around δ 3.9 ppm.

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The carbon atom of the carbonyl group (C=O) is characteristically found far downfield (δ ~165 ppm). The nitrile carbon (C≡N) also has a distinct chemical shift, usually in the range of δ 115-120 ppm. The aromatic carbons show signals in the δ 125-135 ppm region, with their exact chemical shifts influenced by the positions of the substituents. The methyl carbon (–OCH₃) will appear at a higher field, typically around δ 53 ppm. docbrown.info

Table 2: Predicted NMR Spectral Data for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Multiplicity | Chemical Shift (δ, ppm) | Carbon Assignment |

| ~7.5-8.0 | Multiplet | ~165 | C=O (Ester) |

| ~3.9 | Singlet | ~134 | Aromatic C (quaternary) |

| ~132 | Aromatic C-H | ||

| ~130 | Aromatic C-H | ||

| ~128 | Aromatic C-H | ||

| ~118 | C≡N (Nitrile) | ||

| ~115 | Aromatic C (quaternary) | ||

| ~53 | -OCH₃ |

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₇NO₂), the molecular weight is 161.16 g/mol . nih.gov The mass spectrum will show a molecular ion peak ([M]⁺) at m/z = 161.

The fragmentation of the molecular ion is a key feature of the mass spectrum, offering clues to the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group (•OCH₃) or the entire ester group. For this compound, prominent fragment ions would be expected at:

m/z 130: Resulting from the loss of the methoxy (B1213986) radical (•OCH₃, 31 mass units). This [M-31]⁺ ion, the benzoyl nitrile cation, is often a stable and abundant fragment. nih.govlibretexts.org

m/z 102: Formed by the subsequent loss of carbon monoxide (CO, 28 mass units) from the m/z 130 fragment. This corresponds to the cyanophenyl cation. nih.govchemguide.co.uk

m/z 75/76: Corresponding to further fragmentation of the aromatic ring.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture before individual mass analysis. shimadzu.complantarchives.org For a pure sample of this compound, GC-MS would show a single peak in the chromatogram, and the associated mass spectrum would confirm the identity of the compound based on its molecular ion and fragmentation pattern. nih.gov

Table 3: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Ion Structure | Corresponding Loss |

|---|---|---|

| 161 | [C₉H₇NO₂]⁺ | Molecular Ion |

| 130 | [C₈H₄NO]⁺ | •OCH₃ |

| 102 | [C₇H₄N]⁺ | CO from m/z 130 |

Computational Chemistry Studies

DFT has become a standard method for predicting the properties of molecules. vjst.vnvjst.vn By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can accurately calculate the optimized geometry (bond lengths and angles) and harmonic vibrational frequencies of this compound. nih.govresearchgate.net

The calculated geometrical parameters provide a three-dimensional model of the molecule in its lowest energy state. These theoretical structures can be compared with experimental data from X-ray crystallography if available.

The calculated vibrational frequencies, after scaling, are used to aid in the assignment of experimental IR and Raman spectra, as discussed in section 5.1. ias.ac.innih.gov This combined experimental and theoretical approach provides a comprehensive understanding of the molecule's vibrational dynamics.

Table 4: Selected Predicted Geometrical Parameters for this compound (DFT)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| C-O (ester) | ~1.35 Å | |

| O-CH₃ | ~1.44 Å | |

| C≡N | ~1.16 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | O=C-O | ~124° |

| C-C-C (aromatic) | ~118 - 121° | |

| C-C≡N | ~179° |

Note: These values are typical results from DFT calculations and may vary slightly based on the level of theory used.

While this compound lacks classical hydrogen bond donors (like O-H or N-H), it can participate in weaker intermolecular interactions. The oxygen atoms of the carbonyl group and the nitrogen atom of the nitrile group are potential acceptors for weak C-H···O and C-H···N hydrogen bonds. Furthermore, the aromatic ring can engage in π-π stacking interactions. rsc.org

Computational methods are employed to analyze these non-covalent interactions. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can identify and characterize these interactions by analyzing the electron density distribution. vjst.vnresearchgate.net Such studies are crucial for understanding the crystal packing and solid-state properties of the compound. nih.gov These interactions, though weak, govern the supramolecular assembly of the molecules in the condensed phase.

Molecules with significant charge separation, often found in donor-acceptor systems, can exhibit nonlinear optical (NLO) properties. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. mdpi.com In this compound, the cyano and ester groups are electron-withdrawing, and the benzene ring acts as a π-system.

Computational chemistry provides a powerful means to predict the first hyperpolarizability. nih.gov By applying an external electric field in DFT calculations, the components of the β tensor can be determined. academindex.com These theoretical predictions help in screening potential candidates for NLO materials, which have applications in technologies like frequency conversion and optical switching. mdpi.com While this compound itself may not be a strong NLO material, computational studies can elucidate the structure-property relationships that could be used to design more effective NLO molecules based on this scaffold.

Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

For this compound, this analysis would reveal key intramolecular interactions. The primary donor orbitals are expected to be the lone pairs of the oxygen atoms in the ester group and the nitrogen atom of the cyano group, as well as the π-orbitals of the benzene ring. The primary acceptor orbitals would be the antibonding (σ* and π*) orbitals associated with the carbonyl group, the cyano group, and the aromatic ring.

A hypothetical NBO analysis for this compound would likely highlight significant delocalization from the lone pairs of the ester oxygen atoms to the π* orbitals of the carbonyl group and the adjacent C-C bonds of the benzene ring. Similarly, the lone pair of the nitrogen in the cyano group would interact with the π* orbitals of the C≡N triple bond and the aromatic system. The π-electrons of the benzene ring would also exhibit delocalization into the π* orbitals of both the ester and cyano substituents. These interactions collectively contribute to the electronic structure and reactivity of the molecule.

A representative data table illustrating the types of significant donor-acceptor interactions and their associated stabilization energies (E(2)) that would be expected from such an analysis is presented below. Please note that these are illustrative values for this compound, as specific experimental or computational studies providing this data were not found in the public domain.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) O(carbonyl) | π* (C=O) | ~40-60 |

| LP (2) O(ether) | π* (C=O) | ~20-30 |

| LP (2) O(ether) | σ* (C-O) | ~5-10 |

| π (C-C) ring | π* (C=O) | ~5-15 |

| π (C-C) ring | π* (C≡N) | ~5-15 |

| LP (1) N | π* (C≡N) | ~30-50 |

Interactive Data Table

Computational Studies of Isomers and Thermochemistry (related to cyanobenzoic acids)

Computational thermochemistry is a powerful tool for determining the relative stabilities of isomers and for calculating various thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy. For this compound, a study of its isomers (Methyl 3-cyanobenzoate and Methyl 4-cyanobenzoate) would provide insight into the influence of the substituent positions on the molecule's stability.

These studies are typically performed using high-level quantum chemical methods, such as G3 or G4 theory, or density functional theory (DFT) with a suitable functional and basis set. The calculations would involve geometry optimization of each isomer to find its lowest energy conformation, followed by frequency calculations to obtain thermochemical data.

A hypothetical data table summarizing the expected relative energies and dipole moments of the methyl cyanobenzoate isomers is provided below. The para-isomer is typically the most stable due to the symmetric and electronically favorable positioning of the electron-withdrawing groups.

| Isomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| This compound | (Reference) 0.0 | ~3.5-4.5 |

| Methyl 3-cyanobenzoate | ~ -0.5 to -1.5 | ~3.0-4.0 |

| Methyl 4-cyanobenzoate | ~ -1.0 to -2.0 | ~1.5-2.5 |

Interactive Data Table

Computational Studies of Substituent Effects

Computational studies are instrumental in elucidating the effects of substituents on the electronic properties, reactivity, and spectroscopic characteristics of aromatic compounds. For this compound, the cyano (-CN) and methyl ester (-COOCH₃) groups are both electron-withdrawing substituents. Their presence on the benzene ring significantly influences the electron density distribution and the chemical behavior of the molecule.

These studies often employ DFT calculations to map the molecular electrostatic potential (MEP), analyze the frontier molecular orbitals (HOMO and LUMO), and calculate various reactivity descriptors. The MEP would show regions of negative potential around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

The electron-withdrawing nature of both the cyano and ester groups deactivates the aromatic ring towards electrophilic substitution and makes it more susceptible to nucleophilic attack. The ortho-positioning of these groups in this compound creates a unique electronic environment due to their combined inductive and resonance effects, as well as potential through-space interactions.

A hypothetical data table presenting the calculated HOMO-LUMO energies and the energy gap for this compound in comparison to benzene and methyl benzoate (B1203000) is shown below. The presence of the electron-withdrawing groups is expected to lower the energies of both the HOMO and LUMO, and to decrease the HOMO-LUMO gap, indicating increased electrophilicity.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzene | ~ -6.8 | ~ 1.1 | ~ 7.9 |

| Methyl Benzoate | ~ -7.2 | ~ -0.5 | ~ 6.7 |

| This compound | ~ -7.8 | ~ -1.2 | ~ 6.6 |

Interactive Data Table

Environmental and Analytical Research Perspectives

Detection and Analysis in Environmental Samples (e.g., Urban Aerosols as o-cyanobenzoic acid)

Methyl 2-cyanobenzoate and its hydrolysis product, o-cyanobenzoic acid, are organic nitrogen compounds that have been identified in environmental samples, particularly in urban aerosols. The presence of such compounds in the atmosphere is of interest to environmental scientists due to their potential role in atmospheric chemistry and their association with anthropogenic and biogenic sources.

Urban aerosols are complex mixtures of organic and inorganic compounds originating from various sources, including vehicle emissions, industrial processes, and biomass burning. Research has shown that organic nitrogen compounds constitute a fraction of this aerosol mass. Specifically, o-cyanobenzoic acid has been detected in all urban aerosol samples in a study characterizing organic nitrogen components. tandfonline.com This consistent presence suggests a persistent source or formation pathway in the urban environment.

The detection of o-cyanobenzoic acid in urban aerosols was achieved through direct thermal desorption coupled with comprehensive two-dimensional gas chromatography-time of flight mass spectrometry (GCxGC-TOF/MS). tandfonline.com This powerful analytical technique allows for the separation and identification of a wide range of volatile and semi-volatile organic compounds in complex matrices. The identification of over 100 different organic nitrogen compounds in urban aerosol samples highlights the chemical diversity of this atmospheric component. tandfonline.com

While the direct detection of this compound in these specific aerosol studies is not explicitly detailed, its presence can be inferred as a potential precursor to the more frequently detected o-cyanobenzoic acid. The hydrolysis of the methyl ester group of this compound would lead to the formation of o-cyanobenzoic acid. This transformation could occur in the atmosphere or during sample collection and analysis.

Analytical Techniques for Characterization and Quantification

The accurate characterization and quantification of this compound in various matrices, including environmental samples, rely on a suite of sophisticated analytical techniques. These methods provide information on the compound's identity, purity, and concentration.

Gas Chromatography (GC): Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for identification and mass spectral data for structural confirmation and quantification. nih.govamazonaws.com

GC-MS has been successfully employed for the analysis of organic nitrogen compounds in urban aerosol samples, demonstrating its capability to detect compounds like o-cyanobenzoic acid. tandfonline.com The purity of methyl 4-cyanobenzoate, an isomer of this compound, has been determined to be 99.9% and 99.8% using gas chromatography analysis in different synthesis batches. google.com

Liquid Chromatography (LC): Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), is another powerful separation technique suitable for a broader range of compounds, including those that are not sufficiently volatile for GC. When coupled with tandem mass spectrometry (LC-MS/MS), it offers high sensitivity and selectivity for the detection and quantification of trace levels of compounds in complex environmental samples. nih.govresearchgate.netnih.govresearchgate.net

While specific LC methods for this compound are not detailed in the provided context, the technique is broadly applicable to the analysis of various organic compounds. For instance, LC-MS/MS methods have been developed for the simultaneous determination of multiple classes of cyanotoxins in environmental and biological samples, showcasing the versatility of this technique. nih.govresearchgate.netnih.govresearchgate.net

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While not providing detailed structural information on its own, it can be used for quantitative analysis and to confirm the presence of chromophores.

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the nitrile (C≡N) group, the ester carbonyl (C=O) group, and the aromatic ring. nih.govmdpi.com The PubChem database entry for this compound indicates the availability of FTIR spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.govrsc.org The PubChem database confirms the availability of ¹H NMR and ¹³C NMR spectra for this compound. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In GC-MS analysis, the mass spectrum of this compound shows a top peak at m/z 130 and a third highest peak at m/z 161, which corresponds to the molecular ion. nih.gov This fragmentation pattern is unique to the molecule and can be used for its definitive identification.

Interactive Data Table: Analytical Techniques for this compound

| Analytical Technique | Information Provided | Key Findings/Applications |

| Chromatography | ||

| Gas Chromatography (GC) | Separation of volatile compounds, Retention time for identification. | Used for purity analysis of cyanobenzoate isomers. google.com |

| GC-Mass Spectrometry (GC-MS) | Structural confirmation, Quantification. | Detection of o-cyanobenzoic acid in urban aerosols. tandfonline.com Mass spectrum of this compound shows key fragments at m/z 130 and 161. nih.gov |

| Liquid Chromatography (LC) | Separation of a wide range of compounds. | Applicable for the analysis of various organic compounds in environmental samples. |

| LC-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and selectivity for trace analysis. | Used for the determination of cyanotoxins in environmental matrices. nih.govresearchgate.netnih.govresearchgate.net |

| Spectroscopy | ||

| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions, Quantitative analysis. | Characterization of related metal complexes. mdpi.com |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Confirms presence of nitrile and ester groups. nih.govmdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure. | ¹H and ¹³C NMR spectra available for structural elucidation. nih.govrsc.org |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides definitive identification through unique fragmentation. nih.gov |

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

The chemical industry's shift towards green and sustainable practices is a primary driver for innovation in synthetic chemistry. For cyanobenzoate esters, future research will likely focus on developing methodologies that are not only efficient in terms of yield but also environmentally benign. Traditional synthesis routes have sometimes relied on harsh reagents like oxalyl chloride or sulfur oxychloride. google.com Modern approaches aim to replace these with safer alternatives.

Key areas of exploration include:

Catalysis: The development and application of novel catalysts are central to this effort. Research into solid acid catalysts, such as those based on zirconium and titanium, has shown promise for the esterification of benzoic acids. mdpi.com These catalysts are often reusable, reducing waste and cost. Future work could optimize these systems for cyanobenzoic acids, enhancing their activity and selectivity.

Green Solvents and Reagents: The use of ionic liquids and environmentally friendly solvents is another critical research direction. mdpi.com Furthermore, utilizing CO2 as a C1 source in electrocarboxylation processes represents a highly sustainable approach to creating cyanobenzoic acid, a direct precursor, thereby valorizing a greenhouse gas. mdpi.com

Process Intensification: Novel production processes that offer high yields under mild conditions are being sought. For instance, methods that combine oximation and dehydration reactions in a one-pot synthesis can improve efficiency and reduce waste streams. researchgate.net A patented method highlights a process with advantages of being simple, low-cost, and having a high yield and purity, making it suitable for industrial production. google.comgoogle.com

These advancements aim to create synthetic pathways that are safer, more economical, and have a significantly lower environmental footprint.

Development of Methyl 2-cyanobenzoate Derivatives with Tailored Properties for Specific Applications

This compound serves as a valuable scaffold for the synthesis of a wide array of derivatives. By modifying its structure, chemists can fine-tune its properties for specialized applications in medicine and material science.

Pharmaceutical Intermediates: Cyanobenzoic acid derivatives are crucial intermediates in the production of therapeutic agents. google.comgoogle.com Research is focused on creating derivatives that can act as platelet aggregation inhibitors, which are vital for treating cardiovascular diseases. google.com The core structure can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) to optimize biological activity and pharmacokinetic properties. google.com They are also used in the synthesis of microbicides and anodynes. google.com

Advanced Materials: The rigid, aromatic structure of cyanobenzoate esters makes them excellent candidates for building blocks in materials science. A significant application is in the synthesis of liquid crystal materials. google.com Future research will involve designing and synthesizing novel ester derivatives with specific electronic and physical properties required for advanced display technologies and other optoelectronic devices.

The ability to tailor the molecular structure of these derivatives is key to unlocking new functionalities and expanding their application scope.

Advanced Computational Modeling for Structure-Activity Relationship (SAR) and Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new therapeutic agents. For derivatives of this compound, computational modeling is crucial for understanding and predicting their biological activity.

Structure-Activity Relationship (SAR) is a fundamental concept that links the chemical structure of a molecule to its biological effect. oncodesign-services.commonash.edu By systematically altering the structure of a lead compound and observing the corresponding changes in activity, researchers can identify the key molecular features responsible for its therapeutic action. oncodesign-services.com

Advanced computational techniques used in this area include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity. nih.gov These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

Molecular Docking: This technique simulates the binding of a molecule to the active site of a target protein. nih.gov It helps in visualizing key interactions, such as hydrogen bonds, and provides insights into the binding affinity, guiding the design of more potent and selective inhibitors. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity. This "pharmacophore" can then be used to screen virtual libraries of compounds to find new potential drug candidates.

By applying these in silico methods, researchers can accelerate the drug discovery process, reduce the reliance on expensive and time-consuming experimental screening, and design more effective drugs based on the cyanobenzoate scaffold. nih.gov

Investigation of Biological Activities and Mechanisms of Action in Diverse Therapeutic Areas

While derivatives of this compound are known to be intermediates for cardiovascular drugs, their full biological potential remains an active area of investigation. google.com Future research aims to screen these compounds against a broader range of biological targets to identify new therapeutic applications.

Current and potential areas of investigation include:

Cardiovascular Disease: As noted, derivatives are being developed as inhibitors of platelet aggregation. google.com

Antimicrobial Agents: The potential for cyanobenzoate derivatives to act as microbicides is an area of interest. google.com

Herbicidal Activity: Studies on related compounds like 3-cyanobenzoic acid have shown that it can inhibit plant growth. researchgate.net The mechanism involves dissipating proton gradients across cell membranes and inducing oxidative stress. researchgate.net Understanding these mechanisms could lead to the development of new herbicides.

Pesticidal Properties: Related esters, such as methyl benzoate (B1203000), have demonstrated promise as environmentally safe insecticides, acting as fumigants, contact toxicants, and repellents. researchgate.net This suggests that cyanobenzoate esters might also possess useful pesticidal activities.

A critical aspect of this research is elucidating the specific mechanism of action (MoA). Identifying the precise molecular targets and pathways that these compounds modulate is essential for understanding their therapeutic effects and potential side effects.

Applications in Emerging Technologies and Advanced Materials

Beyond its role in pharmaceuticals, the unique chemical structure of this compound and its derivatives makes them suitable for applications in emerging technologies and the development of advanced materials.

The most prominent application in this domain is the synthesis of liquid crystals . google.com The combination of a rigid aromatic ring, a polar cyano group, and an ester linkage can give rise to the specific molecular shapes and intermolecular interactions required for forming liquid crystalline phases. These materials are fundamental to technologies such as:

Liquid Crystal Displays (LCDs)

Smart windows

Sensors

Optical communication devices

Future research will focus on synthesizing novel cyanobenzoate derivatives and characterizing their phase behavior, dielectric anisotropy, and other physical properties to create next-generation liquid crystal materials with enhanced performance characteristics.

Further Elucidation of Reaction Mechanisms and Intermediates

A deep understanding of the underlying reaction mechanisms is fundamental to optimizing chemical syntheses. While many reactions involving benzoate esters are well-established, detailed mechanistic studies provide insights that can lead to improved yields, better selectivity, and the development of more efficient catalysts.

Future research in this area will likely involve a combination of experimental and computational approaches:

Kinetic Studies: Measuring reaction rates under various conditions (e.g., temperature, concentration, catalyst loading) can help determine the rate-limiting steps and provide evidence for proposed mechanisms.

Spectroscopic Analysis: Techniques like in-situ NMR and IR spectroscopy can be used to detect and characterize transient intermediates that are formed during a reaction.

Computational Modeling: Quantum chemical calculations can be used to map out the entire reaction pathway, calculate the energies of reactants, transition states, and intermediates, and provide a detailed picture of the mechanism at the molecular level.

For example, the mechanism for the acid-catalyzed esterification of benzoic acid involves the initial protonation of the carbonyl oxygen, followed by a nucleophilic attack from methanol (B129727). youtube.com Investigating how the electron-withdrawing cyano group in this compound influences the energetics and intermediates of this and other reactions is a key area for future study. This fundamental knowledge is crucial for the rational design of new synthetic routes and catalysts.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 6587-24-2 chemicalbook.comjnfuturechemical.com |

| Molecular Formula | C₉H₇NO₂ chemicalbook.comjnfuturechemical.com |

| Molecular Weight | 161.16 g/mol chemicalbook.comjnfuturechemical.com |

| Melting Point | 49 °C chemicalbook.com |

| Boiling Point | 98-100 °C at 0.2 mmHg chemicalbook.com |

| Synonyms | 2-(Methoxycarbonyl)benzonitrile, 2-Cyano-benzoic acid methyl ester chemicalbook.comjnfuturechemical.com |

Table 2: Related Isomers of Methyl Cyanobenzoate

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| Methyl 3-cyanobenzoate | 13531-48-1 | C₉H₇NO₂ | 161.16 | 60-62 | 125 / 10 mmHg |

| Methyl 4-cyanobenzoate | 1129-35-7 nih.govsigmaaldrich.com | C₉H₇NO₂ nih.govsigmaaldrich.com | 161.16 nih.govsigmaaldrich.com | 65-67 sigmaaldrich.com | 142-144 / 12 mmHg sigmaaldrich.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.